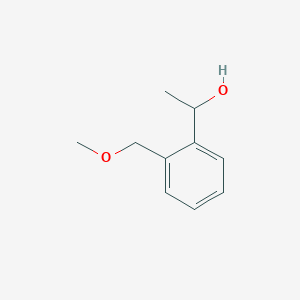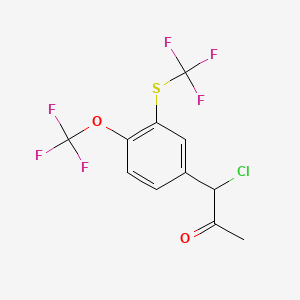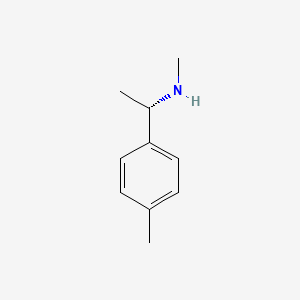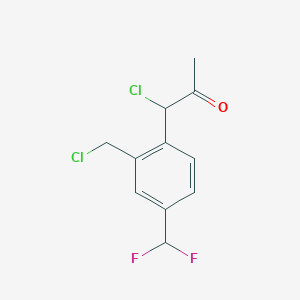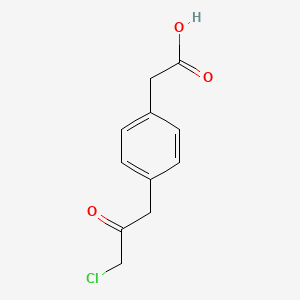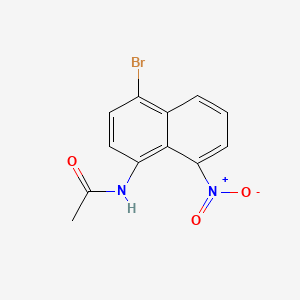
N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide is an organic compound with the molecular formula C12H9BrN2O3 This compound features a naphthalene ring substituted with a bromine atom at the 4-position and a nitro group at the 8-position, along with an acetamide group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide typically involves the nitration of 4-bromo-1-naphthylamine followed by acetylation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 8-position. The resulting 4-bromo-8-nitro-1-naphthylamine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the nitration and acetylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The acetamide group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: N-(4-Azido-8-nitronaphthalen-1-yl)acetamide or N-(4-Thiocyanato-8-nitronaphthalen-1-yl)acetamide.
Reduction: N-(4-Bromo-8-aminonaphthalen-1-yl)acetamide.
Oxidation: N-(4-Bromo-8-nitronaphthalen-1-yl)acetic acid.
Scientific Research Applications
N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitro and bromo substituents on biological activity.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-8-nitronaphthalen-1-yl)acetamide in biological systems is not fully understood. it is believed that the compound can interact with various molecular targets through its nitro and bromo substituents, potentially affecting enzyme activity or receptor binding. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: Similar structure but lacks the nitro group, leading to different reactivity and applications.
N-(6-Acetyl-1-nitronaphthalen-2-yl)acetamide: Similar naphthalene-based structure with different substitution pattern, affecting its chemical and biological properties.
Properties
Molecular Formula |
C12H9BrN2O3 |
|---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
N-(4-bromo-8-nitronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C12H9BrN2O3/c1-7(16)14-10-6-5-9(13)8-3-2-4-11(12(8)10)15(17)18/h2-6H,1H3,(H,14,16) |
InChI Key |
FBDGEPBCJMPNIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C(=C(C=C1)Br)C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




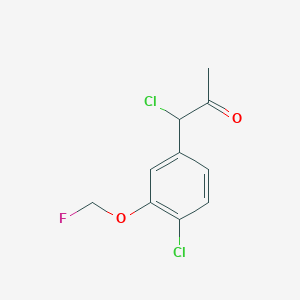
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
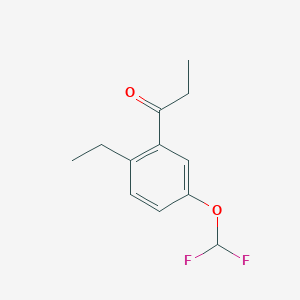

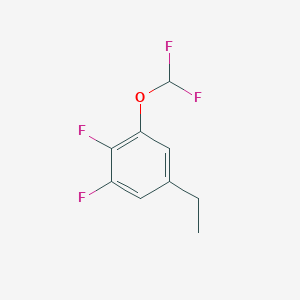
![methyl (1S,2S,5R)-3-[(2S)-2-amino-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/structure/B14036121.png)
